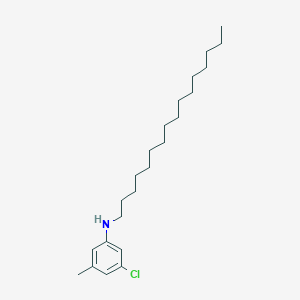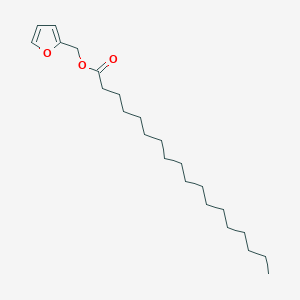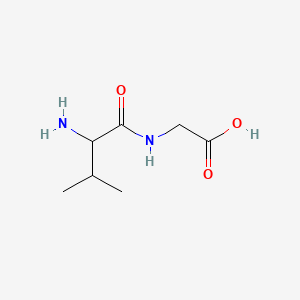![molecular formula C9H12O2S B11957335 9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide CAS No. 20452-34-0](/img/structure/B11957335.png)
9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Thiabicyclo[620]deca-1(8),6-diene, 9,9-dioxide is a unique organic compound with the molecular formula C9H12O2S It is characterized by its bicyclic structure containing a sulfur atom and two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diene with a sulfur-containing reagent, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, large-scale reactors, and continuous monitoring of reaction parameters to maintain consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove oxygen atoms or reduce the sulfur atom to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding sulfur-containing compounds’ roles in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include oxidative stress responses and modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Dimethyl-9-thiabicyclo[4.2.1]nona-2,4-diene, 9,9-dioxide
- 9-Thiabicyclo[4.2.1]nona-2,7-diene, 9,9-dioxide
- 9-Thiabicyclo[4.2.1]non-7-ene, 9,9-dioxide
Uniqueness
Compared to these similar compounds, 9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide is unique due to its specific bicyclic structure and the positioning of the sulfur and oxygen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
20452-34-0 |
|---|---|
Formule moléculaire |
C9H12O2S |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
(6Z)-9λ6-thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide |
InChI |
InChI=1S/C9H12O2S/c10-12(11)7-8-5-3-1-2-4-6-9(8)12/h4,6H,1-3,5,7H2/b6-4- |
Clé InChI |
DYRFBPGKOLFAMZ-XQRVVYSFSA-N |
SMILES isomérique |
C1CCC2=C(/C=C\C1)S(=O)(=O)C2 |
SMILES canonique |
C1CCC2=C(C=CC1)S(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)













